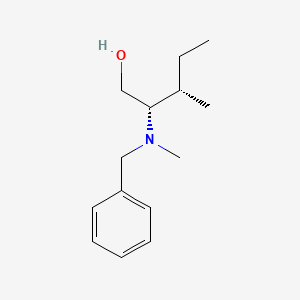

![molecular formula C5H9BrN2O2S B2678819 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide CAS No. 854429-70-2](/img/structure/B2678819.png)

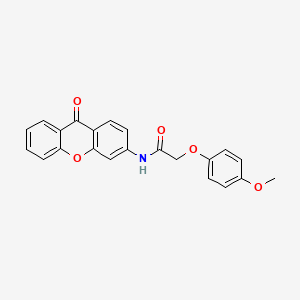

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide is a useful research compound. Its molecular formula is C5H9BrN2O2S and its molecular weight is 241.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide is in the field of corrosion inhibition. Schiff bases derived from sulfanyl compounds have demonstrated effectiveness in reducing corrosion rates in metals. For example, Schiff bases incorporating sulfanylphenyl moieties have been identified as potent corrosion inhibitors for mild steel in acidic media. These compounds exhibit mixed inhibition properties, affecting both cathodic and anodic corrosion processes, with adsorption following the Langmuir adsorption isotherm model. The thermodynamic parameters of these processes, including activation energies and enthalpies, have been thoroughly investigated, indicating a strong interaction between the inhibitors and metal surfaces (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Synthesis of Sulfonamide Derivatives

Research into the synthesis of novel sulfonamide derivatives reveals the versatility of this compound-like compounds. These efforts have yielded compounds with potential biological activities, achieved through environmentally friendly methods. The synthesis processes explored involve the reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with various drugs, indicating a broad application in pharmaceutical development. This innovative approach promises high yields and introduces a new class of compounds for further biological evaluation (Tokmajyan & Karapetyan, 2017).

Photochemical Decomposition Studies

The study of photochemical decomposition of sulfamethoxazole, a compound structurally related to this compound, provides insights into the photostability and degradation pathways of these compounds. Understanding the photochemical behavior is essential for evaluating the environmental impact and stability of pharmaceuticals and chemical materials. The identification of primary photoproducts and the postulation of decomposition pathways contribute to our knowledge of how such compounds behave under light exposure (Zhou & Moore, 1994).

Hydrogel Formation and Biomedical Applications

Another intriguing application is the formation of low-molecular-mass hydrogels by amphiphilic sulfamide derivatives, demonstrating the potential of this compound-related compounds in biomedical engineering. These hydrogels are formed through hydrogen-bond-directed two-dimensional sheet assemblies, offering a novel mode of three-dimensional network formation. The resulting hydrogels exhibit high mechanical stability and could find applications in drug delivery systems and tissue engineering (Kabashima, Kageyama, Okano, Yoshikawa, & Araki, 2013).

Properties

IUPAC Name |

(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWIGHRSKYQVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)

![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)

![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)